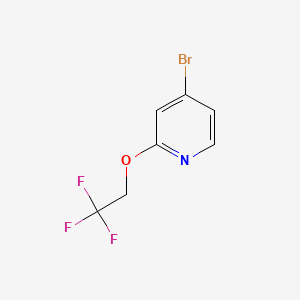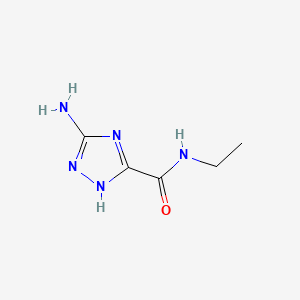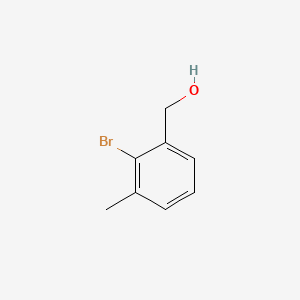
(2-Bromo-3-methylphenyl)methanol
Vue d'ensemble
Description
(2-Bromo-3-methylphenyl)methanol is an organic compound with the molecular formula C8H9BrO. It is a brominated derivative of benzyl alcohol, where the bromine atom is positioned at the second carbon and a methyl group at the third carbon of the benzene ring.
Applications De Recherche Scientifique
(2-Bromo-3-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Safety and Hazards
Mécanisme D'action
Mode of Action
Bromophenol derivatives have been shown to inhibit the activity of ache, ca i, and ca ii enzymes . This inhibition could alter the normal functioning of these enzymes, leading to changes in the biochemical processes they regulate.
Pharmacokinetics
Its molecular weight (20106 g/mol) and predicted properties such as boiling point (2773±250 °C) and density (1481±006 g/cm3) suggest that it may have reasonable bioavailability .
Result of Action
The inhibition of ache, ca i, and ca ii enzymes by bromophenol derivatives can lead to changes in neurotransmission, ph regulation, and fluid balance .
Action Environment
It is generally recommended to store the compound in a dark place, sealed in dry conditions, at room temperature , suggesting that light, moisture, and temperature could potentially affect its stability and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2-Bromo-3-methylphenyl)methanol can be synthesized through several methods. One common approach involves the bromination of 3-methylbenzyl alcohol using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions and yields the desired product with high selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-3-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 3-methylbenzyl alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products Formed
Oxidation: 2-Bromo-3-methylbenzaldehyde or 2-Bromo-3-methylbenzoic acid.
Reduction: 3-Methylbenzyl alcohol.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Bromo-2-methylphenyl)methanol: Similar structure but with different positions of the bromine and methyl groups.
2-Bromo-4-methylphenyl)methanol: Another positional isomer with the bromine at the second carbon and the methyl group at the fourth carbon.
Uniqueness
(2-Bromo-3-methylphenyl)methanol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for targeted synthesis and specific applications in research and industry .
Propriétés
IUPAC Name |
(2-bromo-3-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-3-2-4-7(5-10)8(6)9/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMJECHMWYAILT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680945 | |
| Record name | (2-Bromo-3-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168886-97-3 | |
| Record name | (2-Bromo-3-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-bromo-3-methylphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
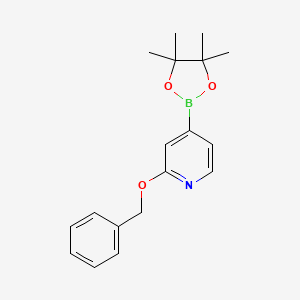
![3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B595626.png)
![tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B595628.png)
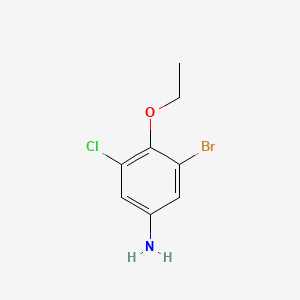
![5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B595630.png)

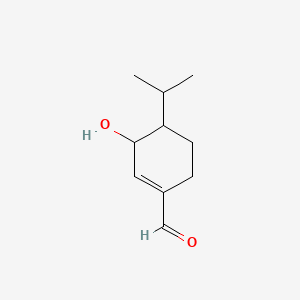
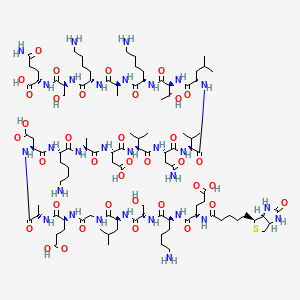
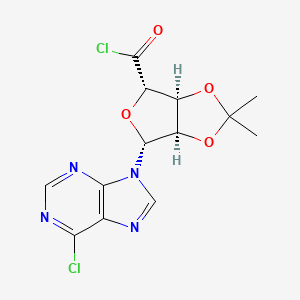
![3-Bromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B595637.png)
![1-(Benzo[d][1,3]dioxol-5-yl)azetidine](/img/structure/B595638.png)
